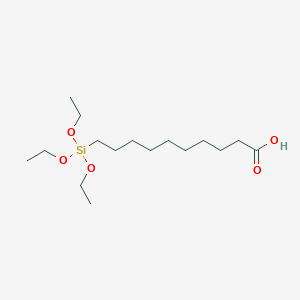
10-Triethoxysilyldecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Triethoxysilyldecanoic acid is an organosilicon compound with the molecular formula C16H34O5Si. This compound is characterized by the presence of a silyl group attached to a decanoic acid backbone, making it a versatile molecule in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Triethoxysilyldecanoic acid typically involves the reaction of decanoic acid with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the silyl ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product .
化学反应分析
Hydrolysis and Condensation of the Triethoxysilyl Group
The triethoxysilyl moiety undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates (Si–OH), which subsequently condense into siloxane networks (Si–O–Si):
Si(OEt)3+3H2O→Si(OH)3+3EtOH2Si(OH)3→Si–O–Si+3H2O
Evidence :
-
29Si-NMR shows peaks at δ = -44.5 to -45.5 ppm , characteristic of triethoxysilyl groups .
-
IR spectra display ~1709 cm−1 (carboxylic acid C=O) and ~1736 cm−1 (ester C=O), indicating partial esterification during hydrolysis .
Acid-Base Reactions of the Carboxylic Acid Group
The carboxylic acid group participates in classic acid-base reactions:
-
Neutralization : Reacts with bases (e.g., NaOH) to form carboxylate salts:
C9H19COOHSi(OEt)3+NaOH→C9H19COO−Na++Si(OEt)3OH -
Metal reactions : Generates hydrogen gas with active metals (e.g., Mg, Al) .
Esterification Potential
The carboxylic acid can esterify with alcohols under acid catalysis, though competing hydrolysis of the triethoxysilyl group necessitates controlled conditions. For example:
C9H19COOHSi(OEt)3+R–OHH+C9H19COOR+Si(OEt)3OH
IR Evidence :
Stability and Side Reactions
科学研究应用
10-Triethoxysilyldecanoic acid finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance and durability
作用机制
The mechanism of action of 10-Triethoxysilyldecanoic acid involves its ability to form stable bonds with various substrates through its silyl group. This interaction can modify the physical and chemical properties of the substrates, enhancing their performance in specific applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
相似化合物的比较
- 10-Hydroxydecanoic acid
- 10-Undecenoic acid
- 10-Bromodecanoic acid
Comparison: 10-Triethoxysilyldecanoic acid is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical reactivity and functionality compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring strong adhesion, enhanced stability, and specific chemical modifications.
属性
IUPAC Name |
10-triethoxysilyldecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-4-19-22(20-5-2,21-6-3)15-13-11-9-7-8-10-12-14-16(17)18/h4-15H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPEARDMMHITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC(=O)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













